Olmesartan-d4 Medoxomil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

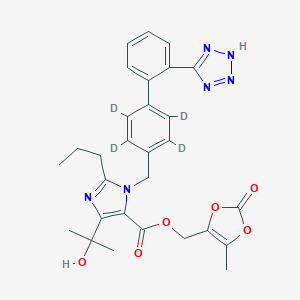

Olmesartan-d4 Medoxomil is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olmesartan-d4 Medoxomil involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment to ensure consistent quality and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Olmesartan-d4 Medoxomil can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Olmesartan-d4 Medoxomil is widely utilized in the development and validation of analytical methods. Its deuterated nature allows for improved sensitivity and specificity in mass spectrometry analyses. This is particularly beneficial in distinguishing between olmesartan and its metabolites in biological samples.

- Use in LC-MS/MS : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often incorporate olmesartan-d4 as an internal standard to enhance the accuracy of quantification of olmesartan in plasma and urine samples. The deuterated compound provides a unique mass signature that aids in the differentiation from endogenous substances.

Pharmacokinetic Studies

Olmesartan-d4 is instrumental in pharmacokinetic research, particularly in understanding the absorption, distribution, metabolism, and excretion (ADME) of olmesartan.

- Bioequivalence Studies : A study demonstrated the application of olmesartan-d4 in a bioequivalence study involving healthy volunteers. The results indicated that using olmesartan-d4 allowed for precise tracking of olmesartan levels over time, providing insights into its pharmacokinetic profile .

Quality Control (QC) Applications

In pharmaceutical manufacturing, olmesartan-d4 is employed for quality control purposes to ensure the consistency and reliability of olmesartan formulations.

- ANDA Submissions : The compound is suitable for use in Abbreviated New Drug Applications (ANDA), where it helps validate the quality and efficacy of generic formulations against branded products .

Clinical Research

Olmesartan-d4 has been utilized in clinical research to assess the pharmacodynamics of olmesartan.

- Case Study Example : In a clinical trial assessing the antihypertensive effects of olmesartan, researchers used olmesartan-d4 to monitor drug levels in participants over a 24-hour period. This study confirmed that olmesartan maintains effective blood pressure control throughout the dosing interval, which is critical for patient management .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Analytical Method Development | Used as an internal standard in LC-MS/MS for quantifying olmesartan levels | Enhances sensitivity and specificity |

| Pharmacokinetic Studies | Assists in understanding ADME profiles through bioequivalence studies | Provides detailed pharmacokinetic data |

| Quality Control | Ensures consistency and reliability in pharmaceutical formulations | Validates generic products for ANDA submissions |

| Clinical Research | Monitored drug levels during antihypertensive trials | Confirmed sustained blood pressure control |

Wirkmechanismus

The mechanism of action of Olmesartan-d4 Medoxomil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is similar in that it contains an imidazole core and is used in various chemical reactions.

Pomegranate Extract Compounds: These compounds share some functional groups and have similar applications in biology and medicine.

Uniqueness

What sets Olmesartan-d4 Medoxomil apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Olmesartan-d4 medoxomil is a deuterated form of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies to provide a comprehensive understanding of its therapeutic potential and mechanisms.

Overview of this compound

Chemical Structure and Mechanism of Action

- This compound is a prodrug that is rapidly converted to olmesartan in the gastrointestinal tract. The deuteration enhances metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart.

- The primary mechanism involves selective inhibition of the angiotensin II type 1 receptor (AT1R), which prevents the vasoconstrictive effects of angiotensin II, leading to decreased blood pressure and reduced cardiovascular strain .

Pharmacodynamics

Effects on Blood Pressure and Cardiovascular Health

- Clinical studies demonstrate that olmesartan medoxomil significantly lowers both systolic and diastolic blood pressure in hypertensive patients. In pooled analyses, it was found to be more effective than placebo, with significant reductions observed within two weeks of treatment .

- In patients with type 2 diabetes, olmesartan medoxomil not only lowers blood pressure but also reduces renal vascular resistance and oxidative stress, indicating protective renal effects .

Inflammatory Markers

- Research indicates that olmesartan medoxomil reduces levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting potential benefits in managing atherosclerosis and overall cardiovascular risk .

Pharmacokinetics

Absorption and Metabolism

- Upon oral administration, olmesartan medoxomil is rapidly absorbed and converted to olmesartan, achieving peak plasma concentrations between 1.4 to 2.8 hours after dosing. The bioavailability increases significantly from 4.5% to approximately 28.6% due to the prodrug formulation .

Elimination

- The drug exhibits a half-life ranging from 10 to 15 hours, allowing for once-daily dosing. Approximately 60% of the drug is excreted unchanged in feces, with renal elimination accounting for about 10-16% .

Case Studies and Clinical Trials

Efficacy in Hypertension Management

- A study involving hypertensive patients demonstrated that olmesartan medoxomil provided superior blood pressure control compared to other ARBs like losartan and valsartan. Patients treated with olmesartan achieved better outcomes in terms of sustained blood pressure reduction over 24 hours .

Combination Therapy Studies

- In trials assessing combination therapies, olmesartan medoxomil combined with hydrochlorothiazide showed enhanced efficacy compared to other combinations, highlighting its role as a valuable option in treatment-resistant hypertension cases .

Data Tables

| Parameter | Olmesartan Medoxomil | Losartan | Valsartan |

|---|---|---|---|

| Mechanism | AT1R antagonist | AT1R antagonist | AT1R antagonist |

| Bioavailability | 28.6% | ~33% | ~23% |

| Half-life (hours) | 10-15 | 2 (losartan) | 6 |

| Peak Plasma Concentration (mg/L) | 0.22 - 2.1 | ~0.5 | ~0.7 |

| Renal Excretion (%) | 10-16 | ~30 | ~30 |

Eigenschaften

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-WQKXEYJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.